2-氯-5-(4H-1,2,4-三唑-4-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

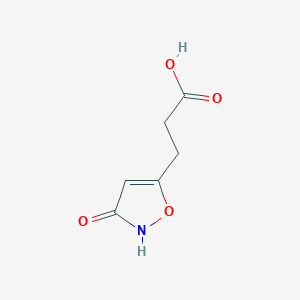

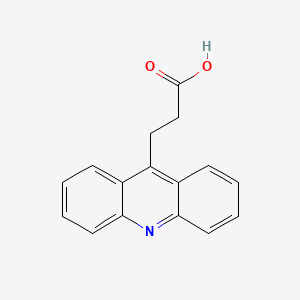

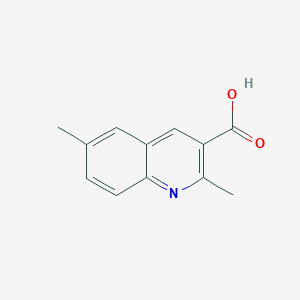

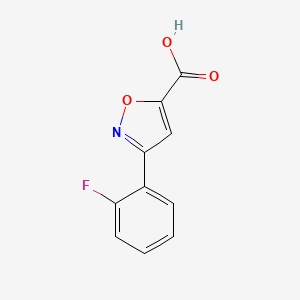

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that can be synthesized through the conversion of related chloroarylacrylic acids to benzoic acids, which can then undergo further chemical reactions to form various heterocyclic compounds. The presence of the triazole ring in the molecule suggests potential for interactions typical of heterocyclic chemistry, such as hydrogen bonding and ring stacking.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been demonstrated through an unprecedented method involving the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids. This process involves stirring the acrylic acids in POCl3 at 80°C, which then allows for further condensation reactions to form heterocyclic compounds such as s-triazolo[3,4-b][1,3,4]thiadiazoles with high yields .

Molecular Structure Analysis

While the specific molecular structure of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is not detailed in the provided papers, insights can be drawn from related compounds. For instance, in a similar benzoic acid derivative, the carboxyl group is twisted away from the attached ring, indicating potential for steric interactions within the molecule . Additionally, the crystal structure of a related triazole compound shows that the benzene and triazole rings can make significant dihedral angles, which could influence the overall molecular conformation and reactivity of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is often characterized by their ability to form hydrogen bonds and participate in condensation reactions. For example, in the crystal structure of a benzoic acid compound, hydrogen bonds are formed between the carboxyl groups and amino groups of adjacent molecules, which can influence the compound's reactivity and interactions . Similarly, triazole derivatives are known to form hydrogen bonds, as seen in the crystal structure of a bis(1-benzyl-1H-1,2,4-triazole) compound, where classical hydrogen bonds are observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid can be inferred from the properties of similar compounds. Benzoic acid derivatives typically have solid-state properties influenced by their ability to form hydrogen bonds, which can lead to the formation of stable crystal structures . The presence of chlorine and triazole rings in the molecule suggests that it may have polar characteristics and the potential for various intermolecular interactions, which can affect its solubility, melting point, and other physical properties. The triazole ring, in particular, is known for its role in forming coordination compounds and exhibiting tautomeric behavior, which could be relevant for the chemical properties of the compound .

科学研究应用

抗菌剂

2-氯-5-(4H-1,2,4-三唑-4-基)苯甲酸的核心成分为1,2,4-三唑环,该环以其显著的抗菌活性而闻名。 研究表明,含有这种杂环核心的化合物可能是有效的且安全的抗菌剂,这对对抗耐药细菌至关重要 。这些化合物能够与细菌蛋白形成氢键,使其成为有效的细菌生长抑制剂。

抗癌剂

1,2,4-三唑的衍生物已被评估为潜在的抗癌剂。 研究表明,某些1,2,4-三唑衍生物对包括MCF-7和Hela在内的各种人类癌细胞系表现出有希望的细胞毒活性 。这些发现表明,2-氯-5-(4H-1,2,4-三唑-4-基)苯甲酸可以作为开发新的抗癌药物的支架。

光催化应用

基于三唑衍生物的配位聚合物在降解亚甲基蓝(MB)和甲基紫(MV)等染料方面表现出优异的光催化能力 。这种性质可以用于环境清理应用,例如工业废水的处理。

金属有机框架(MOFs)

基于三唑的配体用于构建金属有机框架(MOFs),它们是用途广泛的材料,在气体储存、分离和催化方面具有应用 。这些配体的结构灵活性和功能多样性允许创建具有特定孔径和形状的MOFs,使其适用于目标应用。

细胞毒性研究

已经研究了三唑杂合物的细胞毒性作用,揭示了它们对肿瘤细胞系的各种活性。 这些研究有助于了解新化合物的治疗潜力和安全性,指导开发副作用最小的药物 .

蛋白质组学研究

2-氯-5-[1,2,4]三唑-4-基-苯甲酸也用于蛋白质组学研究。 它的分子结构使其能够与各种蛋白质相互作用,这在研究蛋白质功能和相互作用以及识别潜在的药物靶点方面可能有用 .

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYOBGBVHWJOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390346 |

Source

|

| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842977-25-7 |

Source

|

| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)